N-(3-Bromo-4-chlorobenzyl)ethanamine
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Overview
Description
N-(3-Bromo-4-chlorobenzyl)ethanamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fourth position on the benzene ring, which is attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of N-(3-Bromo-4-chlorobenzyl)ethanamine typically begins with the bromination and chlorination of benzylamine. The benzylamine is first subjected to bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position. This is followed by chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Reductive Amination: Another common method involves the reductive amination of 3-bromo-4-chlorobenzaldehyde with ethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Bromo-4-chlorobenzyl)ethanamine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, the ethanamine group can be oxidized to form the corresponding imine or reduced to form a primary amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanamine group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include hydroxylated, aminated, or alkoxylated derivatives of this compound.
Oxidation Products: Oxidation can yield imines or other oxidized derivatives.
Reduction Products: Reduction typically yields primary amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: N-(3-Bromo-4-chlorobenzyl)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorobenzyl)ethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
N-(3-Bromo-4-fluorobenzyl)ethanamine: Similar structure with a fluorine atom instead of chlorine.
N-(3-Chloro-4-bromobenzyl)ethanamine: Similar structure with the positions of bromine and chlorine atoms swapped.
N-(3-Bromo-4-methylbenzyl)ethanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness: N-(3-Bromo-4-chlorobenzyl)ethanamine is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(3-bromo-4-chlorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-9(11)8(10)5-7/h3-5,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBGYILVACNXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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